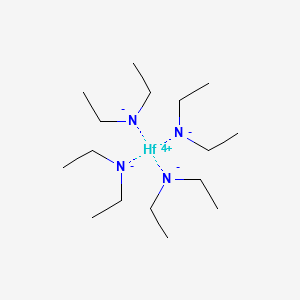
Hafnium, tetrakis(diethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Hafnium, tetrakis(diethylamino)- is extensively used in scientific research, particularly in the field of materials science and semiconductor technology. Some of its key applications include:
Atomic Layer Deposition (ALD): Used as a precursor for depositing hafnium oxide films, which serve as high-k dielectric materials in CMOS devices.
Surface Selective Deposition: Employed in the selective deposition of hafnium oxide on specific substrates, enhancing the performance of electronic devices.
Nanotechnology: Utilized in the fabrication of nanoscale devices and structures due to its ability to form uniform and conformal coatings.
作用機序
Safety and Hazards
Hafnium, tetrakis(diethylamino)- is highly flammable and may be harmful if inhaled . It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract . It may be harmful if absorbed through skin and causes skin burns . It also causes eye burns and may be harmful if swallowed .
将来の方向性
HfS2 has recently emerged as a promising 2D semiconductor, but the lack of a reliable method to produce continuous films on a large scale has hindered its spreading . The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This paper shows that it is a facile approach to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner . The method yielded films with wafer-sized uniformity and controlled properties and is, thus, a promising way to prepare this important transition metal dichalcogenide material .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hafnium, tetrakis(diethylamino)- typically involves the reaction of hafnium tetrachloride with diethylamine in an inert atmosphere. The reaction proceeds as follows:
HfCl4+4(CH3CH2)2NH→Hf[N(CH3CH2)2]4+4HCl
This reaction is carried out in an organic solvent with a water content of 100 ppm or less to ensure high purity of the product .
Industrial Production Methods: In industrial settings, the production of hafnium, tetrakis(diethylamino)- involves large-scale reactions under controlled conditions to maintain the purity and yield of the compound. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature and pressure .
化学反応の分析
Types of Reactions: Hafnium, tetrakis(diethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxygen or moisture to form hafnium oxide.
Substitution: The diethylamino ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or moisture at elevated temperatures.
Substitution: Requires the presence of strong nucleophiles or electrophiles under controlled conditions.
Major Products:
Hafnium Oxide (HfO₂): Formed during oxidation reactions, widely used in semiconductor applications.
類似化合物との比較
Hafnium, tetrakis(diethylamino)- can be compared with other similar compounds such as:
Tetrakis(dimethylamino)hafnium(IV): Similar in structure but with dimethylamino ligands instead of diethylamino ligands.
Tetrakis(ethylmethylamino)hafnium(IV): Contains mixed ethyl and methyl groups in the ligands, offering different reactivity and deposition properties.
Hafnium(IV) tert-butoxide: Another hafnium precursor used in deposition processes, but with tert-butoxide ligands, which may provide different film properties and deposition rates.
These comparisons highlight the uniqueness of hafnium, tetrakis(diethylamino)- in terms of its specific ligand structure and its suitability for high-precision deposition processes in the semiconductor industry.
特性
IUPAC Name |
diethylazanide;hafnium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSQFQVDXIOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-55-6 |
Source


|
| Record name | Hafnium, tetrakis(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(diethylamido)hafnium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)




![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)



